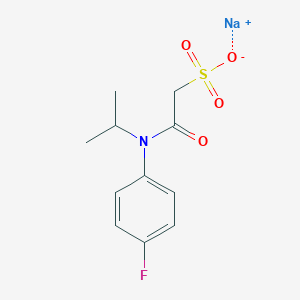

Flufenacet ESA sodium salt

説明

Contextualizing Flufenacet (B33160) ESA Sodium Salt as a Key Environmental Transformation Product of Flufenacet

Flufenacet is an oxyacetamide herbicide used for the pre-emergence control of annual grasses and some broadleaf weeds in crops such as corn and soybeans. lgcstandards.com In the environment, particularly in soil and water, flufenacet undergoes transformation, leading to the formation of several metabolites. Among these, Flufenacet ethanesulfonic acid (ESA) is a major degradation product. wiley.comdoi.org The formation of Flufenacet ESA occurs through microbial degradation pathways in the soil. doi.org

Flufenacet ESA is significantly more persistent and mobile than its parent compound. wiley.comdoi.org While flufenacet has a moderate persistence in soil with half-life values ranging from 15 to 64 days, Flufenacet ESA exhibits a much longer half-life, reported to be around 230 days in soil. doi.orgregulations.gov This increased persistence, combined with its high water solubility and low sorption to soil particles, gives Flufenacet ESA a high potential for leaching into groundwater. wiley.comregulations.gov Consequently, Flufenacet ESA is frequently detected in surface and groundwater in agricultural regions where flufenacet is applied. epa.govnih.gov

Table 1: Physicochemical Properties of Flufenacet and its Metabolite Flufenacet ESA

| Property | Flufenacet | Flufenacet ESA Sodium Salt |

|---|---|---|

| Molecular Formula | C14H13F4N3O2S | C11H13FNNaO4S |

| Molecular Weight (g/mol) | 363.33 | 297.28 |

| CAS Number | 142459-58-3 | 947601-87-8 |

| Water Solubility | Moderately soluble | High |

| Soil Half-life (DT50) | 15-64 days | ~230 days |

| Leaching Potential | Low to moderate | High |

Data sourced from multiple scientific publications. doi.orgregulations.govanses.frherts.ac.uk

Significance in Environmental Chemistry and Ecotoxicological Research

The distinct environmental behavior of Flufenacet ESA compared to the parent compound underscores its significance in environmental chemistry. Its high mobility and persistence mean that it can be transported far from the application site, leading to widespread contamination of water resources. wiley.comnih.gov The presence of Flufenacet ESA in drinking water sources is a growing concern for regulatory agencies and public health. wiley.comepa.gov

From an ecotoxicological perspective, the focus has often been on the combined residues of flufenacet and its metabolites. epa.gov Regulatory assessments frequently consider the "total toxic residue," which includes the parent compound and its degradation products. regulations.gov While the parent herbicide flufenacet is known to be moderately toxic to some aquatic organisms, specific toxicological data for Flufenacet ESA as an individual compound is less abundant in publicly available literature. epa.govresearchgate.net However, the European Food Safety Authority (EFSA) has identified a potential for groundwater metabolites of flufenacet, including the sulfonic acid (ESA), to contaminate groundwater above the parametric drinking water limit. wiley.com The potential for long-term, low-dose exposure of aquatic ecosystems and humans to Flufenacet ESA necessitates further research into its specific toxicological profile. acs.orgepa.gov

Overview of Current Research Landscape and Emerging Environmental Challenges

The current research landscape for this compound is largely driven by the need to understand its environmental fate, transport, and potential risks. A significant challenge lies in the analytical monitoring of this compound in complex environmental matrices. While methods like high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for detection, the differentiation and quantification of various flufenacet metabolites, including the ESA and oxanilic acid (OA) forms, require sophisticated analytical standards and methods. acs.orgresearchgate.net

Emerging environmental challenges related to Flufenacet ESA include:

Widespread Water Contamination: Its high mobility and persistence have led to its frequent detection in groundwater and surface water, posing a challenge for water quality management. wiley.comnih.gov

Regulatory Scrutiny: Regulatory bodies are increasingly focusing on the environmental impact of persistent and mobile pesticide metabolites. The presence of Flufenacet ESA in water sources has contributed to the re-evaluation of the use of the parent herbicide, flufenacet.

Limited Ecotoxicological Data: The lack of comprehensive ecotoxicological data specifically for Flufenacet ESA hinders a complete risk assessment. Further research is needed to understand its potential effects on non-target organisms and ecosystem health. acs.orgepa.gov

Water Treatment and Remediation: There is a need for research into effective methods for removing Flufenacet ESA from contaminated water, as its properties may make it resistant to conventional water treatment processes.

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S.Na/c1-8(2)13(11(14)7-18(15,16)17)10-5-3-9(12)4-6-10;/h3-6,8H,7H2,1-2H3,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYDPLRLNWGQEJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)F)C(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FNNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635507 | |

| Record name | Sodium 2-[(4-fluorophenyl)(propan-2-yl)amino]-2-oxoethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947601-87-8 | |

| Record name | Sodium 2-[(4-fluorophenyl)(propan-2-yl)amino]-2-oxoethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flufenacet ESA sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Formation and Transformation Pathways

Precursor Compound Degradation: Flufenacet (B33160) as the Primary Source

Flufenacet ESA (ethanesulfonic acid) sodium salt is a recognized environmental transformation product of the herbicide Flufenacet. nih.govnih.gov The degradation of the parent compound, Flufenacet, is the primary source of Flufenacet ESA in the environment. csic.esdoi.org Studies have identified Flufenacet ESA and Flufenacet OA (oxanilic acid) as the two major degradation products of Flufenacet in soil. csic.esdoi.org The transformation process involves the cleavage of the ether linkage in the Flufenacet molecule. regulations.gov

Microbial Transformation of Flufenacet to Flufenacet ESA Sodium Salt

The principal mechanism for the dissipation of Flufenacet in the environment is microbial transformation. csic.esdoi.org This process is highly dependent on the presence and activity of microorganisms in soil and water.

In the presence of oxygen, microbial activity is the main driver of Flufenacet degradation. regulations.gov Laboratory and field studies have determined the dissipation half-life (DT50) of Flufenacet under various aerobic conditions.

In Soil: Aerobic soil metabolism studies show Flufenacet half-lives ranging from 10 to 64 days. nih.govcsic.esdoi.orgregulations.gov For instance, one study reported DT50 values of 10.1 to 31.0 days in agricultural soils at 25°C, while another under different laboratory conditions found a DT50 of 21.2 days at 16°C and 49.3 days at 6°C. csic.esdoi.org

In Water: In aerobic aquatic environments, the degradation half-life of Flufenacet ranges from 18 to 77 days. regulations.gov

The formation of Flufenacet ESA is a key step in this degradation pathway. In one study, after 273 days of incubation, the cumulative amount of Flufenacet ESA reached 5.8% of the initially applied Flufenacet. doi.org Unlike its parent compound, Flufenacet ESA is more persistent in soil, with a reported DT50 of 230 days. csic.esdoi.org

Table 1: Aerobic Degradation Half-Life (DT50) of Flufenacet

| Environment | Condition | Reported Half-Life (DT50) | Reference |

|---|---|---|---|

| Soil | Aerobic | 10 - 64 days | nih.govcsic.esdoi.orgregulations.gov |

| Water | Aerobic | 18 - 77 days | regulations.gov |

Under anaerobic (oxygen-deficient) conditions, the degradation of Flufenacet is significantly slower. It is considered stable in anaerobic soil environments. regulations.gov In anaerobic aquatic systems, Flufenacet is persistent, with a reported half-life of 492 days. regulations.gov This indicates that microbial transformation is substantially inhibited in the absence of oxygen.

The rate of Flufenacet transformation is directly linked to the biomass and activity of the microbial population. csic.esdoi.org Several factors influence these kinetics:

Temperature: Higher temperatures generally increase microbial activity, leading to faster degradation. A laboratory study demonstrated that Flufenacet degradation was faster at 16°C than at 6°C. csic.esdoi.orgnih.gov This temperature dependence is often quantified by a Q10 factor, which for Flufenacet degradation has been measured at 1.9–2.8, indicating the rate nearly doubles or triples with a 10°C increase. csic.esdoi.orgresearchgate.net

Soil Moisture: Soil moisture content is a critical parameter, as dry conditions can limit the living conditions for microorganisms, thereby reducing the rate of transformation. researchgate.netresearchgate.net

Application Rate: The concentration of Flufenacet can also play a role. Some research has observed slower dissipation at higher application rates, which could be attributed to the inhibition of microbial activity at high concentrations. researchgate.net

Table 2: Effect of Temperature on Flufenacet Half-Life (DT50) in Unamended Soil

| Temperature | Half-Life (DT50) | Reference |

|---|---|---|

| 6°C | 49.3 days | csic.esdoi.org |

| 16°C | 21.2 days | csic.esdoi.org |

Anaerobic Transformation Processes and Associated Pathways

Abiotic Transformation Routes Leading to this compound

Abiotic processes, which are not mediated by living organisms, play a minor role in the transformation of Flufenacet.

Flufenacet is stable against abiotic degradation processes, including photolysis (degradation by sunlight) in both water and soil. regulations.gov One study on a sandy loam soil surface under artificial sunlight reported a photodegradation half-life of greater than 30 days, confirming it is not a significant environmental fate process. nih.gov In many degradation studies, experiments are conducted in the dark to specifically isolate the effects of microbial degradation from any potential influence of light. csic.esdoi.org

Hydrolytic Stability and Transformation

The parent compound, flufenacet, is chemically stable to hydrolysis in environmentally relevant pH ranges of 5 to 9. nih.gov Similarly, its transformation product, Flufenacet ESA, is largely persistent in soil and considered to be highly stable with regard to hydrolysis. uni-kiel.de This stability implies that abiotic hydrolysis is not a significant pathway for the transformation or degradation of either the parent compound or the Flufenacet ESA metabolite under typical environmental conditions. The primary route of transformation is, therefore, biotic degradation in soil.

Environmental Factors Governing this compound Formation Rates

The rate at which this compound is formed is intrinsically linked to the degradation rate of its parent compound, flufenacet. This degradation is influenced by a combination of soil properties, climatic conditions, and agricultural practices.

Influence of Soil Physicochemical Properties (e.g., Organic Matter Content, Clay Fraction, pH)

The physicochemical characteristics of soil play a critical role in the bioavailability and subsequent microbial degradation of flufenacet.

Organic Matter and Clay Content: The sorption of flufenacet to soil particles is a key process controlling its fate. Soils with higher organic matter (OM) and clay content tend to adsorb flufenacet more strongly. csic.es This increased sorption reduces the amount of flufenacet available in the soil solution for microbial uptake and transformation, thereby slowing its degradation and the formation of Flufenacet ESA. csic.esdoi.org Conversely, soils with low OM and clay content exhibit lower adsorption, leading to higher bioavailability and potentially faster transformation to Flufenacet ESA. researchgate.netresearchgate.net For instance, the dissipation of flufenacet was found to be slowest in a Vertisol soil with high clay content compared to Inceptisol and Ultisol soils. nih.govscialert.net

Impact of Temperature and Moisture Regimes on Degradation Kinetics

Temperature and soil moisture are primary drivers of microbial activity and, consequently, of flufenacet degradation kinetics.

Temperature: Higher temperatures generally accelerate the rate of microbial degradation. Laboratory studies have demonstrated that the degradation of flufenacet is significantly faster at 16°C than at 6°C. doi.orgnih.gov The temperature coefficient (Q₁₀), which quantifies the change in reaction rate for a 10°C temperature increase, was calculated for flufenacet degradation to be between 2.3 and 2.5. csic.es Field studies corroborate these findings, showing that flufenacet dissipation is faster during the warmer spring and summer months. researchgate.net

Moisture: Soil moisture is essential for microbial life and function. Higher soil moisture content generally increases the rate of biodegradation. researchgate.net Studies have shown that in Delhi soil, flufenacet dissipation was faster under field capacity moisture conditions compared to submerged conditions. nih.gov Conversely, under dry conditions, microbial activity is limited, which can significantly slow the formation of Flufenacet ESA and lead to the persistence of the parent compound in topsoil. uni-kiel.deresearchgate.net The formation of transformation products is often linked to an optimal soil water level and a specific temperature threshold. researchgate.net

Role of Organic Amendments in Soil on Metabolite Formation

The application of organic amendments, such as spent mushroom substrate (SMS) and green compost (GC), alters soil properties and significantly impacts flufenacet degradation.

The addition of these amendments increases the soil's organic matter content, leading to greater sorption of flufenacet. doi.orgnih.gov This increased adsorption reduces the bioavailability of the herbicide for microbial degradation, resulting in a longer half-life (DT₅₀) for the parent compound and a slower formation rate of metabolites like Flufenacet ESA. doi.orgnih.gov One study found that amending soil with SMS and GC increased the DT₅₀ of flufenacet by 1.7 to 1.9 times compared to unamended soil. doi.org The amount of Flufenacet ESA and another metabolite, Flufenacet OA, was observed to be lower in soil amended with SMS, which was attributed to the higher sorption capacity of this particular amendment. csic.es

However, there is a complex interplay, as the dissolved organic carbon (DOC) introduced by amendments can also increase the concentration of flufenacet in the soil solution, which may facilitate its dissipation and transformation in some cases. mdpi.comresearchgate.net

Table 1: Effect of Temperature and Organic Amendments on Flufenacet Half-Life (DT₅₀) in a Sandy Loam Soil Data sourced from a laboratory incubation study. doi.org

View Data Table

| Soil Treatment | Incubation Temperature (°C) | Flufenacet DT₅₀ (days) |

|---|---|---|

| Unamended Soil | 6 | 49.3 |

| Unamended Soil | 16 | 21.2 |

| Soil + Green Compost (GC) | 6 | 82.5 |

| Soil + Green Compost (GC) | 16 | 32.7 |

| Soil + Spent Mushroom Substrate (SMS) | 6 | 94.9 |

| Soil + Spent Mushroom Substrate (SMS) | 16 | 40.8 |

Tracing Transformation Pathways Using Isotopic Labeling Techniques (e.g., Deuterium-labeled this compound)

Isotopic labeling is a powerful tool for elucidating the environmental fate and transformation pathways of pesticides. By replacing one or more atoms in a molecule with their stable or radioactive isotopes, researchers can track the compound and its breakdown products through complex environmental systems.

Studies have utilized ¹⁴C-labeled flufenacet to trace its degradation in soil. An outdoor soil study using [phenyl-U-¹⁴C]flufenacet applied to two types of sandy loam soil allowed for the collection of samples and analysis of the transformation process over 88 days. nih.gov In other research, flufenacet radiolabeled with ¹⁴C on different parts of the molecule (5-thiadiazole and 2-thiadiazole positions) was used to investigate its metabolic pathway in plants. wiley.com These studies confirmed that the primary degradation pathway involves the cleavage of the molecule. wiley.com

While specific studies detailing the use of deuterium-labeled this compound were not found in the reviewed literature, the commercial availability of deuterated standards, such as D6-Flufenacet ESA sodium salt, indicates their use as internal standards in quantitative analysis and potentially in more advanced tracing studies using techniques like Compound-Specific Isotope Analysis (CSIA). rsc.orghpc-standards.com CSIA can provide insights into degradation mechanisms by measuring shifts in the stable isotope ratios of contaminants as they are transformed in the environment. rsc.org

Environmental Fate and Transport Dynamics

Persistence and Degradation Kinetics in Environmental Compartments

The persistence of a compound in the environment is a critical factor determining its potential for long-term exposure and impact. Flufenacet (B33160) ESA sodium salt exhibits notable persistence in soil environments. doi.orgcsic.es

The dissipation half-life (DT50) is a standard measure of a substance's persistence in a specific environmental compartment. Studies have shown that Flufenacet ESA is significantly more persistent in soil than its parent compound, flufenacet, and other related metabolites like flufenacet oxanilic acid (OA). The DT50 for Flufenacet ESA in soil has been reported to be 230 days, which is substantially longer than the 11-day half-life of flufenacet OA. doi.orgcsic.es The parent compound, flufenacet, has reported laboratory DT50 values ranging from 15 to 64 days. csic.es

Table 1: Comparative Dissipation Half-Lives (DT50) in Soil

| Compound | DT50 (days) | Reference |

|---|---|---|

| Flufenacet ESA | 230 | doi.org, csic.es |

| Flufenacet OA | 11 | doi.org, csic.es |

The degradation of the parent compound, flufenacet, is the source of Flufenacet ESA. This degradation primarily occurs via biodegradation in aerobic soil and aquatic environments. regulations.gov Studies indicate that flufenacet is stable in anaerobic soil environments. regulations.gov Consequently, the formation of Flufenacet ESA is intrinsically linked to aerobic conditions where microbial activity facilitates the transformation of the parent herbicide. regulations.govresearchgate.net

The degradation rate of the parent compound flufenacet, and thus the formation of Flufenacet ESA, is influenced by various soil and environmental factors.

Soil Type and Organic Matter: The degradation of flufenacet is observed to be slower in soils with a high adsorption capacity. doi.orgcsic.es The addition of organic amendments, such as spent mushroom substrate (SMS) and green compost (GC), increases the sorption of flufenacet. csic.es This increased sorption reduces the bioavailability of the herbicide for microbial degradation, thereby increasing its dissipation half-life (DT50). csic.esresearchgate.net In one study, the DT50 values for flufenacet at 16°C followed the order: unamended soil (21.2 days) < soil + GC (36.8 days) < soil + SMS (40.5 days). doi.org

Temperature: Environmental temperature plays a crucial role in the degradation rate of flufenacet. Faster degradation is observed at higher temperatures due to increased microbial biomass and activity. doi.orgresearchgate.net For instance, the DT50 of flufenacet in unamended soil was 49.3 days at 6°C, which decreased to 21.2 days at 16°C. doi.org The metabolites of flufenacet, including Flufenacet ESA, have been detected across these different temperature conditions. doi.orgcsic.esresearchgate.net

Table 2: Influence of Soil Amendments and Temperature on Flufenacet DT50 (days)

| Soil Treatment | DT50 at 6°C | DT50 at 16°C | Reference |

|---|---|---|---|

| Unamended Soil | 49.3 | 21.2 | doi.org |

| Soil + Green Compost (GC) | 82.5 | 36.8 | doi.org |

To accurately describe the dissipation of the parent compound flufenacet in soil, various kinetic models are employed. The most common models are the Single First-Order (SFO) and the First-Order Multi-Compartment (FOMC) models. csic.escsic.es While some studies have reported that the degradation of flufenacet in unamended soil can be well-described by the SFO model, several other studies found that the FOMC model provides a better fit for the dissipation curves, especially in organically amended soils and across different temperatures. doi.orgcsic.esmdpi.com The FOMC model assumes that degradation occurs in different compartments of the soil matrix at different rates. csic.es Field experiments have also shown that dissipation data for flufenacet is often better fitted to the FOMC model. mdpi.comresearchgate.netcsic.es

Table 3: Flufenacet Dissipation Parameters from FOMC Model in a Field Study

| Soil Treatment | DT50 (days) | DT90 (days) | Reference |

|---|---|---|---|

| Unamended Soil | 75.6 | 321 | mdpi.com |

| Soil + Green Compost (GC) | 42.9 | 240 | mdpi.com |

Determination of Dissipation Half-lives (DT50) in Soil Matrices

Comparative Persistence under Aerobic and Anaerobic Soil Conditions

Mobility and Leaching Potential in Hydrological Systems

Flufenacet ESA sodium salt is characterized by its high mobility and potential to leach through the soil profile into hydrological systems.

The high persistence of Flufenacet ESA, combined with its mobility, presents a risk to water quality. doi.orgcsic.es It has a high potential for leaching, as indicated by a Groundwater Ubiquity Score (GUS) index of 7.20. doi.orgcsic.es In contrast, the parent compound flufenacet generally has lower mobility, though it can still pose a risk in highly permeable soils. doi.orgcsic.es

Field studies have identified preferential flow as a significant transport mechanism for the parent herbicide flufenacet, particularly in dry soil conditions. researchgate.netresearchgate.net This process allows for the rapid movement of the compound through macropores, bypassing the bulk of the soil matrix and reducing the time for degradation. researchgate.net This accelerated transport can lead to the detection of flufenacet in shallow groundwater shortly after its application. researchgate.net Given its formation from flufenacet, the mobility of Flufenacet ESA is a critical concern. Its consistent detection in groundwater samples during field studies underscores its high mobility and leaching capacity. researchgate.net The transformation from the less mobile parent compound to the highly mobile Flufenacet ESA within the soil profile facilitates its transport into aquatic systems. researchgate.netuni-kiel.de

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | Flufenacet ESA, 2-[(4-fluorophenyl)-isopropyl-amino]-2-oxo-ethanesulfonic acid |

| Flufenacet | - |

| Flufenacet oxanilic acid | Flufenacet OA |

| Spent mushroom substrate | SMS |

Groundwater Contamination Potential and Detection Frequencies

Flufenacet ESA, a major metabolite of the parent herbicide flufenacet, is recognized for its high potential to contaminate groundwater. doi.org This is largely attributed to its persistence and mobility in soil. Studies have assigned Flufenacet ESA a high Groundwater Ubiquity Score (GUS) index of 7.20, indicating a significant potential for leaching. doi.orgcsic.esresearchgate.net The half-life (DT50) of Flufenacet ESA in soil has been reported to be as long as 230 days, which is substantially higher than other metabolites like flufenacet oxanilic acid (OA), further underscoring its persistence and threat to water quality. doi.orgcsic.es

The parent compound, flufenacet, is considered to have low mobility; however, there remains a high risk of groundwater contamination, especially in highly permeable soils. doi.orgcsic.esresearchgate.net The U.S. Environmental Protection Agency (EPA) has noted that flufenacet degradates are mobile to very mobile in a range of soil types, including sand, sandy loam, silty loam, and clay loam. epa.gov Given that flufenacet residues are unlikely to degrade under anaerobic conditions, there is a possibility of future increases in deep well contamination. epa.gov

Detection frequencies and concentrations of Flufenacet ESA in groundwater vary by location and study:

In a study in Northern Germany, Flufenacet ESA was detected in all shallow groundwater samples investigated, sometimes following the detection of the parent compound which was transported via preferential flow. researchgate.net

A broader investigation across an agricultural landscape in the North German Lowland detected flufenacet transformation products in groundwater, though not in the drinking water wells sampled for that particular study. nih.gov

Conversely, the Dakota County Ambient Groundwater Quality Study in Minnesota (1999-2003) analyzed for Flufenacet ESA, but it was not detected in their samples. dakota.mn.us

The EPA has reported an estimated chronic drinking water concentration from groundwater monitoring data at 0.03 ppb. epa.gov

These findings suggest that while Flufenacet ESA poses a significant threat to groundwater, its actual presence and concentration are highly dependent on local soil conditions, agricultural practices, and hydrogeology.

Table 1: Detection of Flufenacet and its ESA Metabolite in Water Sources

| Water Body Type | Compound | Detection Status | Concentration Range (µg/L) | Study Location |

|---|---|---|---|---|

| Shallow Groundwater | Flufenacet ESA | Detected in all samples | Not specified | Northern Germany researchgate.net |

| Groundwater | Flufenacet-ESA | Detected | Not specified | North German Lowland nih.gov |

| Drinking Water Wells | Flufenacet-ESA | Not Detected | N/A | North German Lowland nih.gov |

| Ambient Groundwater | Flufenacet ESA | Not Detected | N/A | Dakota County, USA dakota.mn.us |

| Stream Water | Flufenacet-ESA | Detected | up to 4.67 | North German Lowland nih.gov |

| Drainage Water | Flufenacet-ESA | Detected | up to 4.67 | North German Lowland nih.gov |

Transport via Surface Runoff and Entry into Aquatic Bodies

The transport of Flufenacet ESA into surface water is a critical pathway for environmental exposure. As a transformation product, its presence in aquatic bodies is linked to the application of the parent herbicide in agricultural fields. Studies have confirmed the presence of Flufenacet ESA in various surface water types.

In an extensive monitoring study in the North German Lowland, Flufenacet ESA was detected in both drainage water and streams, with maximum concentrations reaching 4.67 μg/L. nih.gov The transport into these water bodies can be rapid, particularly into tile drainage systems, which limits the potential for sorption or further transformation in the soil. nih.gov Concentrations of Flufenacet ESA and another metabolite, F-OA, were observed to rise significantly after rainfall events, highlighting the role of surface and subsurface runoff in their mobilization. nih.gov The compound is considered toxic to aquatic life, making its entry into water bodies a significant environmental concern. cymitquimica.com

Sorption and Desorption Processes in Soil and Sediment

The interaction of flufenacet with soil and sediment particles through sorption and desorption is a primary factor controlling its mobility and bioavailability, and consequently the formation and transport of its metabolite, Flufenacet ESA.

Quantification of Adsorption Coefficients (Kd, Kf) in Diverse Soil Types

The adsorption of flufenacet has been quantified using batch equilibration studies in various soil types. Adsorption is often described by the distribution coefficient (Kd) and the Freundlich adsorption coefficient (Kf). A study conducted on five different soils from India demonstrated moderate to high adsorption of flufenacet. nih.gov The average Kd values ranged from 0.77 to 4.52 L/kg, and the Freundlich Kf values ranged from 0.76 to 4.39 (mg/kg)/(mg/L)¹/ⁿ. nih.gov The highest adsorption was observed in a soil with low pH and high organic matter and clay content, while the lowest was in a soil with higher pH and low clay content. nih.gov

Table 2: Adsorption Coefficients for Flufenacet in Various Indian Soils

| Soil Origin | Organic Matter (%) | Clay (%) | pH | Avg. Kd (L/kg) | Kf ((mg/kg)/(mg/L)¹/ⁿ) |

|---|---|---|---|---|---|

| Kerala | 0.786 | 25.0 | 4.45 | 4.52 | 4.39 |

| Ranchi | N/A | N/A | N/A | > Nagpur | > Nagpur |

| Nagpur | N/A | N/A | N/A | > Delhi | > Delhi |

| Delhi | N/A | N/A | N/A | > Assam | > Assam |

| Assam | 0.553 | 2.5 | 6.87 | 0.77 | 0.76 |

Source: Gupta, S., & Gajbhiye, V. T. (2002). Adsorption-desorption behaviour of flufenacet in five different soils of India. nih.gov

Factors Influencing Sorption Behavior (e.g., Organic Carbon, Clay Content, pH)

The sorption of flufenacet is significantly influenced by the physicochemical properties of the soil. nih.gov Key factors include:

Organic Carbon/Organic Matter: A positive correlation exists between organic matter content and the extent of flufenacet adsorption. nih.gov Soils with higher organic matter exhibit greater sorption.

Clay Content: Clay content is also positively correlated with adsorption. nih.gov The mineral surfaces and porous nature of clay particles provide sites for chemical interaction. mdpi.com

pH: Soil pH is negatively correlated with flufenacet adsorption. nih.gov Higher adsorption occurs in more acidic soils (lower pH). nih.gov

This interplay of factors means that soils with low pH and high organic matter and clay content will retain flufenacet more strongly, potentially reducing its immediate bioavailability but also increasing its persistence. nih.gov

Characterization of Hysteresis Effects During Desorption

Desorption studies reveal that the release of sorbed flufenacet from soil particles does not fully reverse the adsorption process, an effect known as hysteresis. nih.gov This indicates that a fraction of the herbicide becomes more strongly bound or entrapped within the soil matrix over time. In a study of five Indian soils, a hysteresis effect was observed in all soil types. nih.gov The hysteresis coefficient (H), a measure of the degree of irreversibility, varied from 0.09 to 0.45. nih.gov The presence of hysteresis implies that flufenacet is likely to persist in the soil for some time, as its release back into the soil solution is limited. nih.gov

Environmental Bioavailability in Soil and Aquatic Phases

The environmental bioavailability of Flufenacet ESA is intrinsically linked to the fate of its parent compound and its own chemical properties. Because Flufenacet ESA is more mobile and persistent than the parent flufenacet, its formation increases the potential for transport and exposure in the environment. doi.orgcsic.es

Analytical Methodologies for Environmental Monitoring

Advanced Extraction Techniques for Environmental Matrices

Effective extraction is a critical first step to ensure accurate measurement of Flufenacet (B33160) ESA sodium salt. The choice of technique depends on the specific characteristics of the environmental sample.

A common method for extracting Flufenacet and its metabolites, including the ESA sodium salt, from soil involves using an organic solvent. mdpi.comresearchgate.net One established procedure uses acetonitrile (B52724) to extract the compounds from moist soil samples. mdpi.comdoi.org For instance, triplicate subsamples of moist soil (6 g) can be extracted with 12 mL of acetonitrile. mdpi.comresearchgate.net After extraction, the resulting solution is processed to concentrate the analyte. The extracts are typically evaporated to dryness under a nitrogen stream at a controlled temperature (e.g., 25 °C). doi.org The residue is then redissolved in a smaller volume of a suitable solvent, such as 0.5 mL of acetonitrile, and transferred to a glass vial for subsequent analysis. doi.org The efficiency of this extraction method is confirmed by determining recovery rates, which have been reported to be between 95% and 101% for flufenacet. doi.org

Another approach, Matrix Solid-Phase Dispersion (MSPD), has been effectively used for the extraction of the parent compound, flufenacet, from soil. isws.org.in This technique involves blending the soil sample with a solid support like Florisil. isws.org.in The mixture is then transferred to a column, and the analyte is eluted with a suitable solvent mixture, such as acetone (B3395972) and hexane. isws.org.in While this method was described for the parent compound, its principles could be adapted for its polar metabolites.

For aqueous samples, Solid-Phase Extraction (SPE) is a widely used and effective technique for extracting and concentrating Flufenacet ESA sodium salt and other related compounds. epa.gov A validated method involves acidifying a 50 mL water sample and passing it through an octadecyl (C18) SPE column. epa.gov The analytes retained on the column are then eluted with methanol. epa.gov The eluate is concentrated under a stream of nitrogen, and the final volume is adjusted with a solution like 0.1% formic acid before analysis. epa.gov

In some cases, for the analysis of transformation products like Flufenacet ESA in water, direct injection into the analytical instrument without an extraction step is possible, particularly when using highly sensitive detection methods like liquid chromatography-mass spectrometry. nih.govuni-kiel.de For instance, water samples can be allowed to settle for 24 hours at 4°C, and the supernatant can be directly analyzed. nih.gov This approach simplifies the sample preparation process significantly.

The following table summarizes a typical SPE method for water samples:

| Step | Description |

| Sample Preparation | Acidify 50 mL of water sample. epa.gov |

| Extraction | Draw the acidified sample through a C18 SPE column. epa.gov |

| Elution | Elute analytes from the column with 6 mL of methanol. epa.gov |

| Concentration | Concentrate the eluate to approximately 1 mL using a stream of nitrogen. epa.gov |

| Reconstitution | Bring the final volume to 2.0 mL with 0.1% formic acid. epa.gov |

| Filtration | Syringe filter the extract (≤0.45 µm) before analysis. epa.gov |

Optimized Extraction from Soil Samples

Chromatographic Separation and Identification

Chromatography is the core technique for separating this compound from other compounds in the extracted sample, allowing for its accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is the primary method for the analysis of this compound due to the compound's polarity and non-volatile nature. dv-expert.orgsigmaaldrich.com HPLC systems are often coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective detection. epa.govresearchgate.net

The separation is typically achieved using a reversed-phase column, such as a C18 column. epa.govmdpi.com The mobile phase usually consists of a mixture of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol. epa.govmdpi.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation. epa.gov

For quantitative analysis, a calibration curve is generated using analytical standards of known concentrations. epa.gov The concentration of this compound in a sample is then determined by comparing its response to the calibration curve. epa.gov

Key parameters for an HPLC-MS/MS method for Flufenacet ESA (referred to as FOE 5043 sulfonic acid) are detailed in the following table:

| Parameter | Value/Description |

| Instrument | Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS). epa.gov |

| Column | Inertsil ODS-2 (50 x 2 mm, 5 µm) or equivalent reversed-phase C18 column. epa.govmdpi.com |

| Mobile Phase | A gradient of 0.1% formic acid in water and acetonitrile. epa.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for the sulfonic acid metabolite. epa.gov |

| Limit of Quantification (LOQ) | As low as 0.04 µg/L in water. epa.gov |

| Limit of Detection (LOD) | As low as 0.012 µg/L in water. epa.gov |

Gas Chromatography (GC) is generally not the preferred method for analyzing highly polar and non-volatile compounds like this compound in their native form. nih.govresearchgate.netresearchgate.net The high temperatures used in GC can cause thermal degradation of such analytes. researchgate.net

For GC analysis to be feasible, a derivatization step is typically required. researchgate.netmedcraveonline.com Derivatization converts the polar analyte into a more volatile and thermally stable derivative. researchgate.net However, this adds complexity and potential for error in the analytical procedure. While GC methods have been developed for the parent compound, flufenacet, their direct applicability to its polar sulfonic acid metabolite is limited without this chemical modification. nih.gov Studies on other polar herbicides confirm that derivatization is a necessary prerequisite for successful GC-MS analysis. researchgate.netuni-rostock.de

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Resolution Spectrometric Detection

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, provides a high degree of certainty in the identification and quantification of this compound. nih.gov Techniques like LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometry can provide highly accurate mass measurements of the analyte. nih.gov

In one analysis, the precursor ion of Flufenacet ESA was detected at a mass-to-charge ratio (m/z) of 276.07 [M+H]+ in positive ionization mode. nih.gov Tandem mass spectrometry (MS/MS) further confirms the identity of the compound by fragmenting the precursor ion and analyzing the resulting product ions. epa.govnih.gov For Flufenacet ESA, a characteristic fragment ion is observed at m/z 234.0226. nih.gov This level of specificity is crucial for distinguishing the analyte from other co-extracted compounds in complex environmental matrices. The use of LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is a common approach for quantitative analysis, offering excellent sensitivity and selectivity. researchgate.netnih.gov

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI/MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the determination of this compound in environmental samples. The high selectivity and sensitivity of this method allow for the detection of this metabolite at very low concentrations, which is essential for environmental monitoring.

Research has focused on developing and validating robust LC-MS/MS methods for various matrices, particularly water and soil. A key method for the analysis of Flufenacet and its metabolites, including the ethanesulfonic acid (ESA) derivative, in groundwater involves extraction of the analytes from water samples using solid-phase extraction (SPE) with an octadecyl (C18) column. The analytes are then eluted with methanol, concentrated, and reconstituted in a formic acid solution before injection into the LC-MS/MS system. epa.gov For soil samples, extraction is typically performed by shaking the sample with a mixture of 0.1N hydrochloric acid and acetonitrile. epa.gov

The chromatographic separation is achieved using a reversed-phase column, such as an Inertsil ODS-2, with a mobile phase gradient consisting of 0.1% formic acid in water and acetonitrile. epa.govepa.gov Detection by the mass spectrometer is highly specific. Due to its chemical structure, Flufenacet ESA is analyzed in the negative electrospray ionization (ESI) mode. epa.gov This involves monitoring specific precursor to product ion transitions (Multiple Reaction Monitoring - MRM), which provides a high degree of certainty in the identification and quantification of the analyte. The limit of quantification (LOQ) for this method in groundwater has been reported to be as low as 0.10 µg/L. epa.gov

A study on the determination of flufenacet and its metabolites in wheat demonstrated the effectiveness of an LC-MS/MS method. The method showed good linearity over a concentration range of 0.001-0.5 mg/L, with a correlation coefficient greater than 0.999. doaj.org The recoveries and precision of this method for Flufenacet ESA are detailed in the table below.

| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|

| Low | 74.1 - 114.8 | 1.4 - 5.9 |

| Medium | 74.1 - 114.8 | 1.4 - 5.9 |

| High | 74.1 - 114.8 | 1.4 - 5.9 |

The limit of quantitation (LOQ) for Flufenacet ESA in wheat was established at 0.05 mg/kg. doaj.org These findings underscore the suitability of LC-MS/MS for the reliable monitoring of Flufenacet ESA residues in environmental and agricultural samples.

Quality Assurance and Quality Control in Residue Analysis

To ensure the reliability and accuracy of analytical data for this compound, stringent quality assurance (QA) and quality control (QC) procedures are imperative. These measures are integral to the validation of the analytical method and the routine analysis of samples.

Key QA/QC practices in the residue analysis of this compound include:

Method Validation: Before its application to real samples, the analytical method must be thoroughly validated to demonstrate its fitness for purpose. This involves assessing several parameters, including linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). For instance, recovery studies are performed by spiking blank matrices with known concentrations of the analyte and calculating the percentage recovered. Acceptable recovery is typically within the 70-120% range, with a relative standard deviation (RSD) of ≤20%. researchgate.net

Calibration: The instrument is calibrated using a series of standard solutions of known concentrations to generate a calibration curve. The linearity of this curve is a critical indicator of the method's performance. For every batch of samples analyzed, a calibration check standard is run at the beginning and end to monitor the instrument's stability and response. epa.gov

Use of Internal Standards: To compensate for variations in sample preparation and instrument response, isotopically labeled internal standards are often used. These are compounds that are chemically similar to the analyte but have a different mass. Quantitation is then performed by comparing the response of the native analyte to that of the internal standard. epa.gov

Quality Control Samples: During routine analysis, QC samples are included in each batch of samples. These typically consist of a method blank, a matrix blank, a spiked blank (to check for recovery), and a duplicate sample (to assess precision). The method blank is a sample that contains all the reagents used in the analysis but no sample matrix, and it is used to check for contamination. nih.gov

Matrix Effects: In LC-ESI/MS/MS analysis, components of the sample matrix can interfere with the ionization of the target analyte, leading to signal suppression or enhancement. These matrix effects must be evaluated during method validation and can be compensated for by using matrix-matched calibration standards or isotopically labeled internal standards. researchgate.netuni-due.de

Adherence to these QA/QC protocols ensures that the data generated for this compound in environmental samples are accurate, precise, and legally defensible.

Utilization of Certified Reference Materials and Analytical Standards for Environmental Trace Analysis

The accuracy of any quantitative analysis heavily relies on the quality of the calibration standards used. For the environmental trace analysis of this compound, the use of certified reference materials (CRMs) and high-purity analytical standards is essential.

A CRM is a standard that has been characterized for one or more of its properties by a metrologically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. sigmaaldrich.com Analytical standards are high-purity substances used for calibration and quality control.

For this compound, analytical standards are available from several commercial suppliers. These are typically provided as neat materials or as solutions in a specified solvent, such as methanol, at a certified concentration (e.g., 100 µg/mL). chromatographyonline.com The certificate of analysis accompanying these standards provides crucial information, including the purity of the material, its concentration, the solvent used, storage conditions, and the expiry date.

The use of these standards is critical for:

Instrument Calibration: Preparing accurate calibration curves to quantify the concentration of this compound in unknown samples.

Method Validation: Spiking blank matrices with a known amount of the standard to determine the method's recovery and precision.

Quality Control: Preparing QC samples to monitor the performance of the analytical method over time.

Many suppliers of these standards operate under internationally recognized quality systems, such as ISO 17034 for the production of reference materials and ISO/IEC 17025 for testing and calibration laboratories. lgcstandards.com This ensures the quality and reliability of the standards, which in turn underpins the validity of the environmental monitoring data for this compound.

Environmental Occurrence, Distribution, and Mass Balance

Spatial and Temporal Distribution in Agricultural Soils

The presence and distribution of Flufenacet (B33160) ESA in agricultural soils are influenced by application timing, soil properties, and weather conditions. Following the application of the parent compound, flufenacet, its transformation into Flufenacet ESA occurs in the soil.

Studies have shown that Flufenacet ESA can persist in the soil. For instance, the half-life of Flufenacet ESA in soil has been reported to be as long as 230 to 302 days. csic.esuni-kiel.de This persistence means it can be detected in soils long after the initial herbicide application. For example, in a study conducted in Northern Germany, residues of Flufenacet ESA were found in the upper soil layer in the dry spring/summer of 2018 before the next winter barley application, indicating its carry-over from the previous season. uni-kiel.de

The concentration of Flufenacet ESA in soil can vary. In one investigation, a concentration of 0.64 μg/kg was detected in the upper soil layer. uni-kiel.de The transformation from flufenacet to its metabolites, including Flufenacet ESA, is influenced by factors like soil moisture and temperature. Laboratory studies have indicated that increased temperatures can accelerate the degradation of flufenacet, potentially leading to higher initial concentrations of its metabolites. researchgate.net Conversely, dry conditions might limit microbial activity, affecting transformation rates and leading to the persistence of both the parent compound and its transformation products in the topsoil. researchgate.net

The spatial distribution within the soil profile is also a key factor. While the parent compound, flufenacet, is considered to have low to moderate mobility, its transformation product, Flufenacet ESA, exhibits high mobility. csic.esepa.gov This characteristic increases the potential for Flufenacet ESA to leach through the soil profile.

Table 1: Soil Properties and Flufenacet ESA Observations

| Soil Type | Observation | Finding | Reference |

|---|---|---|---|

| Luvisol and Colluvic Gleyosol | Field Study | Investigated the transformation of Flufenacet and its loss to shallow groundwater. | researchgate.net |

| Sandy Loam | Laboratory Study | Flufenacet ESA was detected in all soil treatments. | csic.es |

| Not Specified | Field Study | Flufenacet ESA residues of 0.64 μg/kg found in upper soil before the next crop application. | uni-kiel.de |

Detection and Concentration Profiles in Surface Water Bodies

Flufenacet ESA is frequently detected in surface water bodies, often at higher concentrations and with greater frequency than its parent compound, flufenacet. This is attributed to its higher water solubility and mobility, facilitating its transport from agricultural fields into streams, rivers, and other surface waters via runoff and drainage systems. regulations.govnih.gov

A study in a small agricultural catchment in the North German Lowland found that Flufenacet ESA was omnipresent in all water body types sampled, including stream water. nih.gov In this study, the concentration of Flufenacet ESA in stream water peaked at 4.67 μg/L. nih.gov Another study monitoring headwater streams detected Flufenacet ESA, with mean concentration reduction rates from upstream to downstream being 34%. endsdhi.com

The temporal pattern of Flufenacet ESA concentrations in surface water is often linked to rainfall events following the application period of flufenacet. nih.gov For instance, approximately four weeks after application, a rainfall event led to a sharp increase in Flufenacet ESA concentrations, reaching up to 4.35 μg/L in one study. nih.gov This highlights the role of hydrological events in mobilizing and transporting this transformation product into aquatic environments.

Table 2: Detection of Flufenacet ESA in Surface Water

| Water Body Type | Maximum Concentration | Detection Frequency | Key Findings | Reference |

|---|---|---|---|---|

| Stream Water | 4.67 μg/L | High, often exceeding parent compound | Omnipresent in the catchment; concentrations increase after rainfall events. | nih.gov |

| Headwater Streams | Not specified | Detected | Showed a 34% reduction in mean concentration from upstream to downstream. | endsdhi.com |

| General Surface Water | 17.0 ppb (acute), 14.2 ppb (chronic) - Modeled estimates for parent and thiadone degradate | Frequently detected | Transported via runoff and erosion; more mobile than parent compound. | regulations.govepa.gov |

Presence and Persistence in Groundwater Aquifers

The high mobility and persistence of Flufenacet ESA pose a significant risk of groundwater contamination. csic.es Numerous studies have confirmed its presence in shallow and, in some cases, deeper groundwater aquifers. researchgate.netnih.gov

In a German study, Flufenacet ESA was detected in all shallow groundwater samples, even when the parent compound was not. researchgate.netresearchgate.net This indicates that while flufenacet may be retained or degrade in the upper soil layers, its more mobile transformation product can leach into the groundwater. The concentrations of Flufenacet ESA in groundwater can be significant. One study reported a main peak of Flufenacet ESA in shallow groundwater coinciding with specific soil moisture and temperature conditions that favor its formation and transport. researchgate.net

Prospective groundwater monitoring studies have been deemed necessary due to the mobility and persistence of flufenacet and its degradates. epa.gov In a study in Nebraska, flufenacet degradates, including the sulfonic acid form, were detected in groundwater at a maximum concentration of 0.66 ppb. epa.gov The persistence of these compounds in anaerobic conditions, which are common in groundwater, suggests that their concentrations could potentially increase in deeper wells over time. epa.gov

Even drinking water sources can be impacted. A study investigating various water body types found Flufenacet ESA in drinking water samples from private wells, although the concentrations were below the limit of quantification in the specific wells tested in that instance. nih.gov However, the frequent detection of other persistent and mobile transformation products in drinking water highlights the vulnerability of these resources. nih.govanses.fr

Table 3: Flufenacet ESA in Groundwater

| Aquifer Type | Maximum Concentration | Key Findings | Reference |

|---|---|---|---|

| Shallow Groundwater | Not specified | Detected in all samples in one study, indicating leaching from soil. | researchgate.netresearchgate.net |

| Groundwater (Nebraska) | 0.66 ppb (sulfonic acid degradate) | Residues were detected, with potential for future increases in deep wells. | epa.gov |

| Shallow Groundwater (Germany) | Not specified | Main peak of Flufenacet ESA was concurrent with its formation in soil after drought. | researchgate.net |

Comprehensive Mass Balance Studies in Defined Environmental Catchments

One study in a small agricultural catchment in Northern Germany provides a good example of an integrated approach. By sampling tile drainage water, stream water, shallow groundwater, and drinking water, researchers demonstrated the omnipresence of Flufenacet ESA. nih.gov They found that transformation products like Flufenacet ESA were detected more frequently and at higher concentrations than the parent compound, indicating that a significant portion of the applied flufenacet is converted and transported within the catchment. nih.gov

Another study used a two-component mass balance model to calibrate solid-phase microextraction fibers for other pesticides, a methodology that could be applied to Flufenacet ESA to better quantify its flux between water and other phases. ethz.ch The frequent detection of Flufenacet ESA in various water monitoring programs across different regions further underscores its widespread distribution and persistence, which are key inputs for any mass balance assessment. acs.orgresearchgate.net

The development of accurate mass balance models requires integrating data on application rates, soil transformation and persistence, transport via runoff and leaching, and concentrations in surface and groundwater. The available research provides a strong foundation for such models by characterizing the key processes governing the environmental fate of Flufenacet ESA.

Environmental Risk Assessment and Predictive Modeling

Integration of Flufenacet (B33160) ESA Sodium Salt Parameters into Pesticide Fate Models

To predict the environmental concentration and behavior of pesticide residues like Flufenacet ESA, complex mathematical models are employed. These models require specific input parameters that describe the chemical's properties and its interactions with the environment. Determining these parameters for metabolites is essential for a comprehensive risk assessment.

Regulatory bodies in Europe utilize a suite of pesticide fate models known as FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) to perform risk assessments for pesticide registration. epa.govepa.gov These models—including PELMO (Pesticide Leaching Model), PRZM (Pesticide Root Zone Model), PEARL (Pesticide Emission Assessment at Regional and Local scales), and MACRO (model of water and solute transport in macroporous soil)—simulate the movement and degradation of pesticides and their transformation products in soil and groundwater. epa.govepa.gov

The determination of kinetic parameters and degradation dependence on temperature for herbicides and their metabolites, including Flufenacet ESA, provides essential information for these simulations. epa.govepa.gov By integrating data on the formation and degradation of Flufenacet ESA into these models, scientists can predict its potential for leaching under various agricultural scenarios and soil conditions, thereby improving the accuracy of environmental exposure evaluations. epa.gov

The rate of microbial degradation of pesticides in soil is significantly influenced by temperature. The Q10 temperature coefficient is a factor used in fate modeling to describe this relationship, representing the factor by which the degradation rate increases for every 10°C rise in temperature. epa.govepa.gov The Q10 factor is a crucial input for the four main FOCUS models (PELMO, PRZM, PEARL, and MACRO) to account for varying temperature conditions. epa.govepa.gov As a default, a Q10 value of 2.2 was initially proposed by FOCUS, which was later updated to 2.58 by the European Food Safety Authority (EFSA). epa.govepa.gov

Laboratory studies have been conducted to determine the specific Q10 factors for the parent herbicide flufenacet. epa.gov These studies show that degradation rates increase with higher temperatures, which is attributed to greater microbial biomass and activity. epa.govepa.gov For instance, the degradation of flufenacet was found to be faster at 16°C than at 6°C, with calculated Q10 factors ranging from 2.3 to 2.5 in different soil conditions. regulations.gov Generating these specific Q10 factors is vital for accurately simulating the environmental fate of flufenacet and the subsequent formation of its metabolites like Flufenacet ESA. epa.gov

Application of FOCUS Models (PELMO, PRZM, PEARL, MACRO) for Environmental Fate Simulation

Assessment of Leaching Potential to Water Resources Based on Environmental Fate Data

Flufenacet ESA sodium salt exhibits properties that make it a significant concern for water resource contamination. Unlike its parent compound, which has high hydrophobicity and sorption to soil, Flufenacet ESA is more mobile and persistent in the soil environment. epa.govresearchgate.net

Studies have shown that Flufenacet ESA has a high potential for leaching, as indicated by a Groundwater Ubiquity Score (GUS) index of 7.20. epa.govepa.gov The GUS index is a simple indicator based on a compound's half-life (persistence) and soil organic carbon-water (B12546825) partitioning coefficient (mobility). A GUS value greater than 2.8 suggests a high leaching potential. The persistence of Flufenacet ESA in soil is notably high, with a reported half-life (DT50) of 230 days. epa.govepa.gov This combination of high persistence and mobility poses a serious threat to water quality. epa.govepa.gov

Field studies confirm this risk, as Flufenacet ESA is frequently detected in groundwater samples in agricultural areas where flufenacet is applied. researchgate.netnih.gov Its detection in all groundwater samples in one field study highlights its widespread potential for contamination. researchgate.netnih.gov The immediate and frequent detection of Flufenacet ESA in shallow groundwater following pesticide application suggests that the transformation from the parent compound and subsequent leaching can occur rapidly. acs.org

Development and Application of Ecological Benchmarks for Environmental Concentrations in Aquatic and Terrestrial Compartments

Ecological benchmarks are concentrations of chemicals in environmental media (such as water, soil, or sediment) that are considered to be at or below the threshold for adverse effects on ecological receptors. ornl.gov These benchmarks are crucial tools for screening-level risk assessments, helping to identify and prioritize chemicals and sites that may require further investigation. epa.govornl.gov

U.S. EPA Aquatic Life Benchmarks for Flufenacet and a Degradate (µg/L)

| Chemical | CAS Number | Freshwater Vertebrates (Acute) | Freshwater Invertebrates (Acute) | Aquatic Plants (Acute) |

|---|---|---|---|---|

| Flufenacet | 142459-58-3 | 1130 | 1690 | 2.9 |

| Flufenacet degradate thiadone | 84352-75-0 | 4200 | 6400 | - |

Comparative Environmental Risk Analysis with Parent Compound and Other Metabolites

The environmental risk posed by Flufenacet ESA is best understood when compared to its parent compound, flufenacet, and other major metabolites like Flufenacet OA (oxanilic acid). This comparison reveals significant differences in their environmental fate and potential for impact.

The following table summarizes key environmental fate parameters for flufenacet and its main soil metabolites.

Comparison of Environmental Fate Properties

| Compound | Soil Half-Life (DT50) | Groundwater Ubiquity Score (GUS) | Primary Risk Characteristic |

|---|---|---|---|

| Flufenacet | 15 - 64 days epa.gov | 2.23 researchgate.net | Moderately persistent, risk to terrestrial and aquatic plants via runoff and drift. epa.govregulations.gov |

| Flufenacet ESA | 230 days epa.govepa.gov | 7.20 epa.govepa.gov | Highly persistent and mobile, high leaching potential. epa.govepa.gov |

| Flufenacet OA | 11 days epa.govepa.gov | - | Less persistent than Flufenacet ESA. epa.govepa.gov |

Development of Management and Mitigation Strategies Based on Environmental Behavior

Given the high leaching potential and persistence of Flufenacet ESA, specific management and mitigation strategies are necessary to protect water resources. These strategies aim to either reduce the formation of the metabolite or prevent its transport to surface and groundwater.

Regulatory actions are the most definitive mitigation strategy. In March 2025, EU Member States voted to ban the use of flufenacet, classifying it as a PFAS ("forever chemical") due to its persistence and the formation of persistent metabolites like trifluoroacetic acid (TFA). casc4de.eu This ban includes a transition period for the use of existing stocks. casc4de.eu

On-farm management practices can also reduce contamination risk. These include:

Vegetative Buffer Strips: Establishing and maintaining well-vegetated buffer zones between treated fields and water bodies can help reduce the loading of flufenacet and its degradates from runoff. epa.govendsdhi.com

Application Timing: Avoiding the application of flufenacet when rainfall or significant irrigation is expected within 48 hours can minimize runoff. epa.gov

Soil Amendments: The application of organic amendments, such as spent mushroom substrate or green compost, can increase the sorption of the parent herbicide in the soil. mdpi.com This increased binding can slow the degradation of flufenacet, but also potentially reduce the amount available for transport and transformation into mobile metabolites, thus decreasing the risk of water pollution. mdpi.com

Water Treatment: For drinking water sources, advanced treatment processes like adsorption on activated carbon or membrane filtration (nanofiltration, reverse osmosis) may be required to remove persistent and mobile metabolites like Flufenacet ESA. umontpellier.fr

Continuous monitoring of water resources for both the parent pesticide and its relevant metabolites is crucial for assessing the effectiveness of these strategies and ensuring the protection of public health and the environment. endsdhi.comresearchgate.net

Q & A

Q. 1.1. How can Flufenacet ESA sodium salt be identified and quantified in environmental samples?

this compound is typically analyzed using liquid chromatography/time-of-flight mass spectrometry (LC/TOF-MS) with reference standards. Sample preparation involves extraction with methanol or acetonitrile, followed by solid-phase extraction (SPE) to remove matrix interference. Calibration curves are established using certified reference standards (e.g., 100 µg/mL in methanol) to ensure precision . Validation parameters (e.g., recovery rates of 96–107%, matrix effects <10%) should be reported to confirm method robustness .

Q. 1.2. What are the environmental fate and degradation pathways of this compound?

this compound is a sulfonic acid metabolite of the herbicide flufenacet, formed via microbial transformation in soil. Its persistence depends on soil type, microbial activity, and application timing. Studies show it is highly mobile in water systems due to its solubility (log Kow: ~1.45) and can persist for weeks under anaerobic conditions . Degradation products (e.g., oxanilic acid derivatives) should be monitored using isotopic labeling (e.g., carbon-14) to track transformation pathways .

Advanced Research Questions

Q. 2.1. How can experimental designs optimize field studies on this compound's environmental impact?

Field trials should incorporate:

- Application timing : Apply flufenacet pre-emergence (mid-September to mid-October for winter crops) to align with real-world agricultural practices .

- Sampling intervals : Collect soil and water samples at 0, 7, 14, and 21 days post-application to capture degradation kinetics .

- Control groups : Include untreated plots and spiked samples to distinguish background contamination .

Statistical analysis using factorial completely randomized designs (CRD) with ANOVA and Fisher’s LSD (P < 0.05) is recommended to address variability .

Q. 2.2. How should researchers address contradictory data in soil persistence studies?

Contradictions often arise from differences in soil microbial communities or extraction methods. To resolve this:

- Standardize protocols : Use consistent extraction solvents (e.g., methanol for high recovery) and SPE cleanup .

- Validate with isotopic tracers : Radiolabeled [14C]-flufenacet can confirm degradation rates and metabolite formation via HPLC-FSA and LSC .

- Report environmental parameters : Soil pH, organic matter content, and temperature must be documented to contextualize results .

Q. 2.3. What methodologies enable tracking this compound in metabolic studies?

Radiotracer synthesis (e.g., [phenyl-U-14C]flufenacet) allows precise tracking in biological systems. Key steps include:

- Reductive amination and etherification : To introduce 14C labels into the phenyl or thiadiazole moieties .

- Characterization : Use 1H NMR and LC-MS/MS to verify purity (>98%) and specific activity (~2,000 MBq·mmol⁻¹) .

- Tissue distribution analysis : Apply LC-MS/MS with LODs of 0.002 mg/L to quantify residues in organs (e.g., liver, kidney) .

Q. 2.4. How can in vitro models assess developmental neurotoxicity (DNT) of this compound?

OECD IATA Case Study No. 363 outlines a framework:

- In vitro assays : Use human neural progenitor cells (hNPCs) to evaluate cytotoxicity and neurite outgrowth inhibition .

- Benchmark dose (BMD) modeling : Integrate transcriptomic data to identify adverse outcome pathways (AOPs) linked to acetylcholinesterase disruption .

- Cross-species validation : Compare results with rodent studies to assess translational relevance .

Methodological Resources

- Analytical Standards : Use MET-11986A-25MG (neat) or MET-11986AM1-1ML (100 µg/mL in methanol) for calibration .

- Statistical Tools : SAS 9.2 for ANOVA and LSD tests; square-root transformation for non-normal weed biomass data .

- Radiolabeling Protocols : Follow [14C]-synthesis routes with etherification and hydrolysis steps for metabolite tracing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。